![molecular formula C15H11Cl2NO4 B5869443 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate](/img/structure/B5869443.png)
3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate
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Overview
Description
3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate is not fully understood. However, studies have suggested that it may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate in lab experiments is its relatively low cost and easy availability. However, its potential toxicity and the need for specialized equipment for photodynamic therapy experiments are limitations that need to be considered.
Future Directions
There are several future directions for research on 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further research is needed to fully understand its mechanism of action and optimize its efficacy. Additionally, its potential use as a starting material for the synthesis of other compounds, including insecticides, fungicides, and herbicides, warrants further investigation.
Synthesis Methods
The synthesis of 3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate involves the reaction of 3,4-dichlorobenzyl alcohol with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
3,4-dichlorobenzyl 4-methyl-3-nitrobenzoate has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds, including insecticides, fungicides, and herbicides. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-9-2-4-11(7-14(9)18(20)21)15(19)22-8-10-3-5-12(16)13(17)6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQTWUXGNHYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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